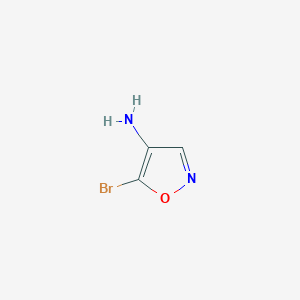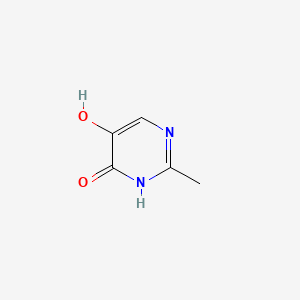
4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-methylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylpyrimidin-4(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-oxobutanoic acid with urea in the presence of a base can yield the desired pyrimidinone compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or water.
Industrial Production Methods
Industrial production methods for 5-Hydroxy-2-methylpyrimidin-4(1H)-one often involve optimized versions of laboratory synthesis techniques. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques can improve the overall production process.
化学反応の分析
Types of Reactions
5-Hydroxy-2-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-oxo-2-methylpyrimidin-4(1H)-one, while reduction could produce 5-hydroxy-2-methylpyrimidin-4(1H)-one derivatives with different substituents.
科学的研究の応用
5-Hydroxy-2-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and nucleic acid interactions.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-Hydroxy-2-methylpyrimidin-4(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl group and the nitrogen atoms in the pyrimidine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
類似化合物との比較
Similar Compounds
2-Methylpyrimidin-4(1H)-one: Lacks the hydroxyl group at position 5.
5-Hydroxy-4(1H)-pyrimidinone: Lacks the methyl group at position 2.
5-Hydroxy-2-methylpyrimidine: Lacks the carbonyl group at position 4.
Uniqueness
5-Hydroxy-2-methylpyrimidin-4(1H)-one is unique due to the presence of both the hydroxyl group at position 5 and the methyl group at position 2, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and biological interactions, making it a versatile and valuable compound in various fields of research and industry.
特性
CAS番号 |
24614-14-0 |
|---|---|
分子式 |
C5H6N2O2 |
分子量 |
126.11 g/mol |
IUPAC名 |
5-hydroxy-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H6N2O2/c1-3-6-2-4(8)5(9)7-3/h2,8H,1H3,(H,6,7,9) |
InChIキー |
RGDXNCPSBLAJGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=O)N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate](/img/structure/B13099217.png)
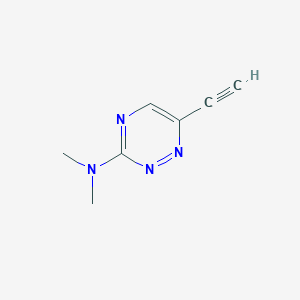
![(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B13099233.png)

![[2,2'-Bipyrimidine]-5,5'-dicarbonitrile](/img/structure/B13099243.png)
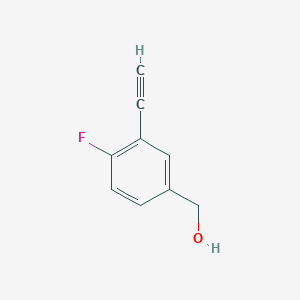
![4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13099261.png)
![3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine](/img/structure/B13099268.png)

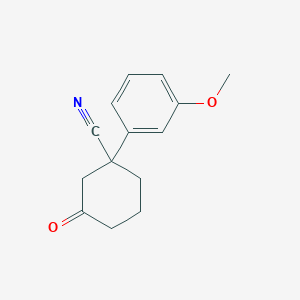

![(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B13099303.png)

